molecular formula C23H20N2O2S B377586 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine CAS No. 299418-79-4

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine

Cat. No.: B377586
CAS No.: 299418-79-4
M. Wt: 388.5g/mol
InChI Key: BOJTXPXBSLEUBC-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a 1,3-thiazol-2-imine core structure, which is a privileged scaffold in drug discovery known to be associated with a wide range of biological activities . This specific derivative incorporates multiple aromatic systems, including a 3,4-dimethoxyphenyl moiety, which is a common pharmacophore in bioactive molecules and has been studied in relation to reaction mechanisms in lignin degradation . The structural class of N,4-diaryl-1,3-thiazole-2-amines and related imines has been extensively investigated for its potential as a tubulin inhibitor. Compounds within this class bind to the colchicine site of tubulin, thereby disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and exhibiting potent antiproliferative activity against various human cancer cell lines . The presence of the dimethoxyphenyl group is a key structural feature often found in synthetic colchicine binding site inhibitors, making this compound a valuable intermediate or target for researchers developing novel anticancer agents . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-26-21-14-13-17(15-22(21)27-2)20-16-28-23(24-18-9-5-3-6-10-18)25(20)19-11-7-4-8-12-19/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJTXPXBSLEUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has shown that thiazole derivatives exhibit notable anticancer properties. Studies have indicated that compounds similar to 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine demonstrate cytotoxic effects against various cancer cell lines.

  • Case Study : A study published in Molecules demonstrated that thiazole derivatives showed remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. The most promising compound exhibited an IC50 value of 2.03 µM against HTC-116, outperforming standard reference drugs .

Antimicrobial Activity

Thiazoles have been recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

  • Case Study : A review highlighted the antibacterial activity of thiazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) of certain derivatives were found to be comparable to conventional antibiotics .

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have also been explored, with some compounds demonstrating significant protective effects in seizure models.

  • Case Study : Research indicated that thiazole-integrated compounds displayed effective anticonvulsant properties in animal models, with some achieving median effective doses significantly lower than standard treatments .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring.
  • Introduction of the dimethoxyphenyl group.
  • Final coupling reactions to yield the target compound.

The structure-activity relationship studies suggest that substituents on the thiazole ring and phenyl groups significantly influence biological activity. Electron-donating groups such as methoxy enhance activity by improving solubility and binding affinity to biological targets .

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares structural similarities with other thiazol-2-amine derivatives but differs in substituent patterns:

Compound Name Substituents at Thiazole Positions Key Functional Groups Biological Activity (If Reported) Reference
4-(3,4-Dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine 4: 3,4-dimethoxyphenyl; N,3: phenyl Imine, methoxy groups Not explicitly reported in evidence
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) 4: 4-chlorophenyl; N: prop-2-ynyl Chlorophenyl, propargyl groups Anti-inflammatory (COX-2 inhibition)
N-Allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine 4: 3,4-dichlorophenyl; N: allyl Dichlorophenyl, allyl group Not reported
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine 4: 3-methoxyphenyl Methoxyphenyl Not reported
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine 4: 4-cyclohexylphenyl Cyclohexylphenyl Not reported

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 3,4-dimethoxyphenyl group in the target compound provides electron-donating properties, which may improve solubility and receptor binding .
  • N-Substituents : Propargyl (2b, ) and allyl () groups at the N-position introduce aliphatic chains that could influence pharmacokinetics (e.g., lipophilicity). The target compound’s N-phenyl group may enhance aromatic stacking interactions.

Physical Properties :

  • Melting Points : Compound 2b melts at 180°C , while N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine () has a molar mass of 285.19 g/mol. Higher molecular weight and polar groups (e.g., methoxy) in the target compound may increase melting points.
  • Solubility : Methoxy groups (as in the target compound) generally improve aqueous solubility compared to chlorophenyl analogs .

Biological Activity

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and multiple aromatic systems that contribute to its pharmacological properties.

  • Molecular Formula : C23H20N2O2S
  • Molecular Weight : 388.49 g/mol
  • LogP : 4.9972 (indicating hydrophobicity)
  • Polar Surface Area : 25.95 Ų

The compound's structure can be represented using its SMILES notation: COc1ccc(cc1OC)C1=CSC(=N/c2ccccc2)\N1c1ccccc1 .

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. In particular, compounds with similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • In Vitro Studies : A study demonstrated that thiazole compounds possess cytotoxic activity against cancer cell lines such as Jurkat and HT29, with IC50 values suggesting effective growth inhibition. The presence of electron-donating groups on the phenyl ring was found to enhance this activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features:

  • Thiazole Ring : Essential for anticancer and antimicrobial activities.
  • Phenyl Substitution : The presence of substituents such as methoxy groups enhances the compound's hydrophobicity and biological interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of thiazole derivatives, including:

  • Antitumor Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving Bcl-2 protein interactions .
  • Antimicrobial Evaluation : Studies on related compounds showed significant inhibition of biofilm formation in Staphylococcus aureus, suggesting potential for treating infections .
  • Computational Studies : DFT calculations have provided insights into the electronic properties of thiazole derivatives, reinforcing their potential as drug candidates due to favorable interaction energies with biological targets .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against Jurkat and HT29 cells (IC50 < 2 µg/mL)
AntimicrobialMIC as low as 0.22 µg/mL against pathogens
Structure ActivityEnhanced activity with electron-donating groups

Q & A

Q. What established synthetic routes are available for 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or condensation reactions. A common approach involves reacting a substituted thiazole precursor (e.g., 4-amino-thiazole derivatives) with halogenated aromatic compounds under reflux in polar aprotic solvents like DMF or ethanol. For example, describes a similar synthesis using K₂CO₃ as a base to deprotonate intermediates, with reaction times of 4–6 hours at 80–90°C. Key parameters include:
  • Solvent choice : DMF enhances nucleophilicity but may require post-reaction purification .
  • Catalyst/base : Potassium carbonate or acetic acid improves reaction efficiency .
  • Temperature control : Reflux at 90°C minimizes side reactions (e.g., oxidation of methoxy groups) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles of the thiazole ring and methoxy substituents) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. How can solubility and stability be assessed for in vitro biological assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy to detect aggregation .
  • Stability : Conduct HPLC analysis over 24–48 hours under assay conditions (e.g., 37°C, pH 7.4) to monitor degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurity formation during synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary solvent ratios (e.g., DMF/ethanol), temperature, and catalyst loading to identify optimal parameters .
  • Purification strategies : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMSO/water mixtures .
  • Mechanistic studies : Employ DFT calculations to model transition states and identify rate-limiting steps (e.g., steric hindrance from diphenyl groups) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time). notes that phosphodiesterase inhibition assays vary by substrate concentration .
  • Metabolite profiling : Use LC-MS to confirm compound integrity in biological matrices, as metabolites may contribute to discrepancies .
  • Orthogonal assays : Validate results using complementary methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model binding to target proteins (e.g., kinase domains). ’s ligand summary provides SMILES strings for in silico studies .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between thiazole nitrogen and active-site residues) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity data to guide structural modifications .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data on bond lengths in the thiazole ring?

  • Methodological Answer :
  • Compare thermal ellipsoid parameters from multiple datasets (e.g., vs. 6) to assess positional disorder .
  • Validate using Hirshfeld surface analysis to quantify intermolecular interactions influencing bond distortions .

Structural and Functional Insights

Q. What role do the 3,4-dimethoxyphenyl and diphenyl groups play in modulating bioactivity?

  • Methodological Answer :
  • Methoxy groups : Enhance membrane permeability via lipophilicity (logP calculations) but may reduce aqueous solubility .
  • Diphenyl substituents : Contribute to π-π stacking with aromatic residues in target proteins, as shown in docking studies .

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